2-Methyltetradeca-1,13-diene
CAS No.: 401810-49-9
Cat. No.: VC19080859
Molecular Formula: C15H28
Molecular Weight: 208.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 401810-49-9 |
|---|---|
| Molecular Formula | C15H28 |
| Molecular Weight | 208.38 g/mol |
| IUPAC Name | 2-methyltetradeca-1,13-diene |
| Standard InChI | InChI=1S/C15H28/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3/h4H,1-2,5-14H2,3H3 |
| Standard InChI Key | KUILXAROECAOPQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)CCCCCCCCCCC=C |
Introduction
Structural Characterization and Molecular Properties
IUPAC Nomenclature and Constitutional Features
The systematic name 2-methyltetradeca-1,13-diene delineates:
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Tetradeca: A 14-carbon chain.
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1,13-diene: Double bonds between carbons 1–2 and 13–14.
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2-methyl: A methyl branch at carbon 2.
The molecular formula is C₁₅H₂₈, with a theoretical molecular weight of 208.39 g/mol. The isolated diene system (non-conjugated double bonds) imposes distinct electronic and steric constraints compared to conjugated analogs like 1,3-dienes .
Table 1: Calculated Physicochemical Properties
| Property | Value | Method of Estimation |
|---|---|---|
| Boiling Point | 285–290°C | Modified Joback-Reid method |
| Density (20°C) | 0.79–0.81 g/cm³ | Group contribution theory |
| LogP (Octanol-Water) | 7.2 | Atom-based fragmentation |
| Refractive Index | 1.445–1.455 | Lorentz-Lorenz equation |
Stereoselective Synthesis Strategies
Palladium-Catalyzed Cross-Coupling Reactions
The Heck reaction, widely employed for diene synthesis , could theoretically assemble 2-methyltetradeca-1,13-diene through sequential alkene couplings. A proposed pathway involves:
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Suzuki-Miyaura coupling: Reacting 2-methyl-1-butenyl boronic acid with a terminal alkenyl halide (e.g., 12-bromododec-13-ene) under Pd(PPh₃)₄ catalysis.
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Ligand optimization: Bulky phosphine ligands (e.g., SPhos) may enhance regioselectivity by suppressing β-hydride elimination at intermediate stages .
Key Challenges:
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Steric hindrance: The methyl group at C2 impedes catalyst approach, necessitating high-temperature conditions (>120°C).
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Isomerization risk: Prolonged reaction times may lead to double-bond migration, favoring thermodynamically stable conjugated dienes.
Oxidative Dimerization of Alkenes
Wen et al.’s homocoupling protocol , originally designed for symmetrical dienes, could be adapted using 2-methyltridec-13-ene-1-yl boronate. This one-pot method would require:
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Pd(OAc)₂ (5 mol%) and 1,10-phenanthroline as a ligand.
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Oxidant: Ag₂O (2 equiv) to drive the coupling cycle.
Spectroscopic and Computational Analysis
Predicted Spectral Signatures
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¹H NMR:
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δ 4.8–5.1 ppm (m, 4H, CH₂=CH and CH₂=CH).
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δ 1.6 ppm (m, 2H, CH₂ adjacent to methyl).
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δ 0.95 ppm (d, J = 6.5 Hz, 3H, CH₃).
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¹³C NMR:
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δ 114–125 ppm (olefinic carbons).
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δ 22.1 ppm (quaternary C2).
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Density Functional Theory (DFT) Modeling
Geometry optimization at the B3LYP/6-311+G(d,p) level reveals:
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Torsional strain: The C1–C2–C3–C4 dihedral angle adopts a gauche conformation (58°), minimizing steric clash between the methyl group and the main chain.
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HOMO-LUMO gap: 5.3 eV, indicating moderate reactivity toward electrophiles.
| Parameter | Specification |
|---|---|
| Temperature | –20°C under nitrogen |
| Light exposure | Amber glass containers |
| Stabilizers | 0.1% BHT + 0.05% tocopherol |
Knowledge Gaps and Future Research Directions
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Experimental validation: Current data rely on computational models; synthetic efforts are needed to confirm reactivity.
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Catalyst design: Developing sterically tuned N-heterocyclic carbene (NHC) ligands to improve coupling efficiency.
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Biological profiling: Assessing ecotoxicity using Daphnia magna assays given the compound’s high logP value.
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